

Application Notes and Protocols for High-Throughput Screening Assays Using DS88790512

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DS88790512

Cat. No.: B10819894

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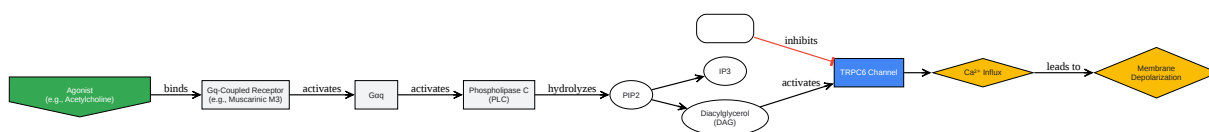
Introduction

DS88790512 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel, a non-selective cation channel implicated in a variety of physiological and pathological processes.^[1] Its high affinity and selectivity make it an excellent pharmacological tool for studying TRPC6 function and for use as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel TRPC6 modulators. These application notes provide detailed protocols for utilizing **DS88790512** in common HTS formats.

Mechanism of Action of DS88790512

DS88790512 is a bicyclo[4.3.0]nonane derivative that potently blocks the TRPC6 ion channel. ^[1] The discovery of **DS88790512** was guided by the principle of increasing molecular three-dimensionality (fraction sp³) to enhance potency and selectivity. TRPC6 channels are typically activated downstream of Gq-coupled G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). Activation of phospholipase C (PLC) by these receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). DAG is the primary endogenous activator of TRPC6, leading to an influx

of Ca^{2+} and Na^{+} ions, which in turn depolarizes the cell membrane and triggers various downstream signaling events.



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Gq-coupled receptor signaling pathway for TRPC6 activation.

Data Presentation: Inhibitory Activity of DS88790512

The inhibitory potency of **DS88790512** against TRPC6 and its selectivity over other ion channels are summarized below. This data is critical for establishing appropriate concentrations for use as a positive control in screening assays.

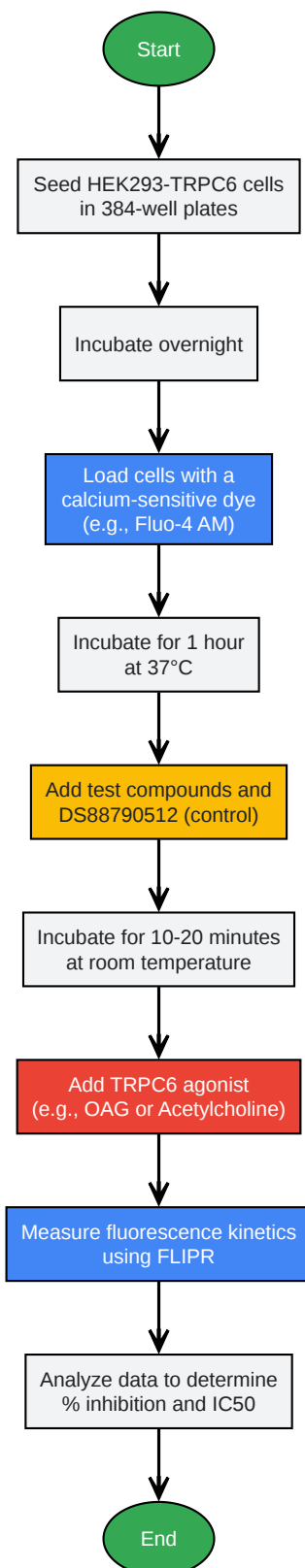
Target	IC50 (nM)	Reference
TRPC6	11	[1]
hERG	>100,000	
hNaV1.5	>300,000	

Experimental Protocols

The following are detailed protocols for high-throughput screening assays where **DS88790512** can be used as a reference inhibitor.

Cell-Based Calcium Influx Assay using a Fluorescent Imaging Plate Reader (FLIPR)

This assay measures the inhibition of TRPC6-mediated calcium influx in a cellular context.



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Workflow for the cell-based calcium influx assay.

Materials:

- HEK293 cell line stably expressing human TRPC6
- Culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418)
- Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- Calcium-sensitive dye: Fluo-4 AM or similar
- Probenecid (optional, to prevent dye extrusion)
- **DS88790512** stock solution (e.g., 10 mM in DMSO)
- TRPC6 agonist: 1-oleoyl-2-acetyl-sn-glycerol (OAG) or carbachol/acetylcholine (if cells co-express a suitable GPCR like the M3 muscarinic receptor)
- 384-well black, clear-bottom assay plates

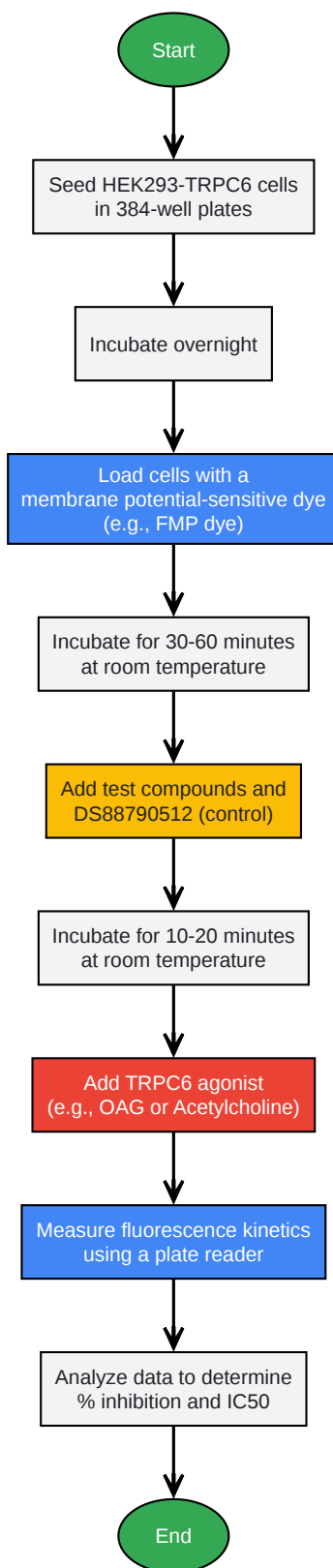
Procedure:

- Cell Plating:
 - Trypsinize and resuspend HEK293-TRPC6 cells in culture medium.
 - Seed cells into 384-well plates at a density of 20,000-40,000 cells per well.
 - Incubate overnight at 37°C, 5% CO₂.
- Dye Loading:
 - Prepare the dye loading solution by diluting the calcium-sensitive dye in assay buffer to the desired final concentration (e.g., 2 μ M Fluo-4 AM). Probenecid can be added at this step (e.g., 2.5 mM final concentration).

- Remove the culture medium from the cell plates and add 20-40 μ L of the dye loading solution to each well.
- Incubate the plates for 60 minutes at 37°C, 5% CO₂.
- Compound Addition:
 - Prepare serial dilutions of **DS88790512** and test compounds in assay buffer. A typical concentration range for **DS88790512** would be from 1 nM to 10 μ M.
 - Add the compound solutions to the respective wells of the assay plate. Include wells with vehicle (e.g., 0.1% DMSO) for positive and negative controls.
 - Incubate for 10-20 minutes at room temperature.
- Agonist Addition and Signal Detection:
 - Prepare the TRPC6 agonist solution in assay buffer at a concentration that elicits a submaximal to maximal response (e.g., EC₈₀).
 - Place the assay plate in the FLIPR instrument.
 - Initiate the reading, and after establishing a stable baseline, add the agonist to all wells.
 - Continue to record the fluorescence signal for 2-5 minutes.
- Data Analysis:
 - The change in fluorescence upon agonist addition is indicative of calcium influx.
 - Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
 - Determine the IC₅₀ value for **DS88790512** and test compounds by fitting the concentration-response data to a four-parameter logistic equation.

Membrane Potential Assay

This assay measures the change in cell membrane potential upon TRPC6 activation.



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Workflow for the membrane potential assay.

Materials:

- HEK293 cell line stably expressing human TRPC6
- Culture medium as described above
- Assay buffer: HBSS with 20 mM HEPES, pH 7.4
- Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
- **DS88790512** stock solution
- TRPC6 agonist (OAG or carbachol/acetylcholine)
- 384-well black, clear-bottom assay plates

Procedure:

- Cell Plating: Follow the same procedure as in the calcium influx assay.
- Dye Loading:
 - Prepare the membrane potential dye solution according to the manufacturer's instructions in the provided assay buffer.
 - Remove the culture medium and add the dye solution to each well.
 - Incubate for 30-60 minutes at room temperature.
- Compound Addition: Follow the same procedure as in the calcium influx assay.
- Agonist Addition and Signal Detection:
 - Prepare the TRPC6 agonist solution.
 - Place the assay plate in a fluorescence plate reader.
 - Initiate the reading and, after establishing a baseline, add the agonist.

- Record the fluorescence change over time.
- Data Analysis:
 - The increase in fluorescence corresponds to membrane depolarization.
 - Calculate the percentage of inhibition and IC50 values as described for the calcium influx assay.

Conclusion

DS88790512 is a valuable tool for the study of TRPC6 ion channels. The protocols outlined in these application notes provide a robust framework for the use of **DS88790512** as a reference inhibitor in high-throughput screening campaigns. The detailed methodologies for cell-based calcium influx and membrane potential assays, along with the provided signaling pathway and workflow diagrams, should enable researchers to effectively identify and characterize novel modulators of TRPC6.

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References

- 1. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
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